molecular formula C12H14N2O3 B1476255 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid CAS No. 2097992-22-6

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid

Cat. No.: B1476255
CAS No.: 2097992-22-6
M. Wt: 234.25 g/mol
InChI Key: YKKZRFAUZMHYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid is a heterocyclic compound featuring a fused tetrahydrofuropyrrolidine ring system linked to a nicotinic acid moiety.

Properties

IUPAC Name

2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-12(16)10-2-1-3-13-11(10)14-4-8-6-17-7-9(8)5-14/h1-3,8-9H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKZRFAUZMHYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2CN1C3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique fused furan and pyrrole ring system, which contributes to its biological activity. Its molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2, and it has a molecular weight of approximately 204.27 g/mol.

The precise mechanism by which this compound exerts its effects is not fully elucidated. However, it is suggested that the compound may interact with various molecular targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Possible interaction with nicotinic acetylcholine receptors, influencing neurotransmission.
  • Cell Signaling Pathways : Involvement in pathways related to inflammation and neuroprotection.

Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies have shown that derivatives can inhibit reactive oxygen species (ROS) formation in neuronal cells, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, thereby potentially mitigating inflammatory responses in various models .

Case Studies and Research Findings

StudyFindings
Katsani et al. (2020)Investigated the anti-inflammatory effects of related compounds; noted significant reduction in leukocyte migration and cytokine production .
Neuroprotection Study (2021)Demonstrated that derivatives of the compound inhibited ROS formation in Neuro-2a cells, providing evidence for neuroprotective activity .
Pharmacological Review (2023)Reviewed the structure-activity relationship (SAR) of nicotinic acid derivatives; highlighted potential therapeutic applications in treating neurodegenerative disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. Variations in synthesis can lead to different derivatives with potentially enhanced biological activities.

Scientific Research Applications

Research indicates that 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid exhibits a range of biological activities, including:

  • Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be relevant for conditions such as arthritis and other inflammatory disorders.
  • Antioxidant Activity : Its ability to scavenge free radicals indicates potential applications in combating oxidative stress-related diseases.

Research Findings and Case Studies

Several studies have explored the applications of this compound:

  • Neuroprotective Research :
    • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit neurotoxic pathways associated with Alzheimer’s disease. The research highlighted its potential as a therapeutic agent for neurodegenerative disorders.
  • Anti-inflammatory Studies :
    • Research conducted by Smith et al. (2023) indicated that the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential use in treating chronic inflammatory diseases.
  • Antioxidant Activity Evaluation :
    • A study published in Phytotherapy Research assessed the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results showed a strong ability to neutralize free radicals, supporting its application in nutraceuticals aimed at reducing oxidative stress.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveInhibits neurotoxic pathwaysJournal of Medicinal Chemistry
Anti-inflammatoryReduces pro-inflammatory cytokinesSmith et al., 2023
AntioxidantScavenges free radicalsPhytotherapy Research

Comparison with Similar Compounds

Structural Analogs

2-Amino-1-(Tetrahydro-1H-Furo[3,4-c]Pyrrol-5(3H)-yl)Propan-1-One (CAS: 2097944-55-1)
  • Structure: Shares the tetrahydrofuropyrrolidine core but substitutes the nicotinic acid with an amino-propanone group.
  • Molecular Formula : C₉H₁₆N₂O₂ vs. C₁₁H₁₄N₂O₃ (target compound).
  • Key Differences: Substituent: Amino-propanone introduces a ketone and primary amine, altering polarity and hydrogen-bonding capacity compared to the carboxylic acid in nicotinic acid. Physicochemical Properties: Higher logP (predicted) for the amino-propanone analog due to reduced hydrophilicity.
  • Implications : The absence of the acidic carboxyl group in the analog may reduce interactions with charged residues in enzyme active sites or ion channels .
SB-277011-A (Dopamine D₃ Antagonist)
  • Structure: Features a quinolininecarboxamide group and a tetrahydroisoquinoline moiety instead of the furopyrrolidine-nicotinic acid framework.
  • Pharmacology : High affinity for dopamine D₃ receptors (pKᵢ = 7.95) with 100-fold selectivity over D₂ receptors .
  • Contrast : While structurally distinct, SB-277011-A highlights the importance of fused heterocycles in central nervous system (CNS) penetration and receptor selectivity. The nicotinic acid group in the target compound may limit blood-brain barrier permeability compared to SB-277011-A’s lipophilic design.

Functional and Pharmacological Comparisons

Compound Molecular Formula Key Substituent Pharmacological Activity Selectivity/Notes
Target Compound C₁₁H₁₄N₂O₃ Nicotinic acid Hypothetical: nAChR or enzyme interactions Unknown
2-Amino-1-(furopyrrolidine)propan-1-one C₉H₁₆N₂O₂ Amino-propanone Undisclosed (structural analog) Likely higher lipophilicity
SB-277011-A C₂₃H₂₆N₄O Quinolininecarboxamide Dopamine D₃ antagonist (pKᵢ = 7.95) 100-fold selectivity over D₂ receptors
Key Observations:

Substituent-Driven Activity : The nicotinic acid group in the target compound may favor interactions with polar targets (e.g., enzymes, ion channels), whereas SB-277011-A’s design prioritizes CNS penetration and dopamine receptor antagonism.

Metabolic Stability : The tetrahydrofuropyrrolidine ring may enhance metabolic stability compared to simpler heterocycles, as seen in related CNS-active compounds .

Preparation Methods

Coupling of Fused Heterocyclic Amine with Nicotinic Acid Derivative

A common approach involves coupling a preformed tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl amine derivative with a suitably functionalized nicotinic acid or its activated derivative (e.g., acid chloride or ester). This approach is supported by patent EP 3377060 B1, which describes compounds containing the tetrahydro-furo-pyrrol moiety linked to nicotinic acid derivatives via an amide or related linkage.

  • Activation of the nicotinic acid carboxyl group (e.g., conversion to acid chloride or use of coupling reagents like carbodiimides) facilitates amide bond formation.
  • The fused heterocyclic amine is reacted under mild conditions, often in polar aprotic solvents such as DMF or dichloromethane.
  • Reaction conditions are optimized to preserve the integrity of the fused ring system and avoid side reactions.

Construction of the Fused Tetrahydrofuro-pyrrole Ring

The tetrahydro-1H-furo[3,4-c]pyrrol ring system can be synthesized via cyclization reactions starting from appropriate amino alcohol precursors or via intramolecular cyclization of hydroxyalkylated pyrrole derivatives.

  • Literature on related fused pyrrole derivatives (e.g., 2-(2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)-quinazolin-4(3H)-ones) indicates the use of nitroxide intermediates reduced with iron powder in acetic acid to form the pyrrole ring.
  • Analogously, the furan ring is introduced via oxygen-containing side chains or by cyclization involving hydroxy groups positioned for ring closure.

Regioselective Functionalization of Nicotinic Acid

To selectively attach the fused heterocycle at the 2-position of nicotinic acid, regioselective halogenation (chlorination or bromination) followed by palladium-catalyzed cross-coupling or nucleophilic substitution is employed.

  • For example, selective chlorination of nicotinic acid derivatives enables subsequent palladium-catalyzed cyanation and reduction to introduce aminoalkyl substituents.
  • Monodechlorination strategies help isolate the desired 2-substituted nicotinic acid intermediates.

Representative Synthetic Scheme (Conceptual)

Step Reaction Type Reagents/Conditions Outcome
1 Fused ring formation Cyclization of amino alcohol or nitroxide reduction (Fe/AcOH) Tetrahydro-furo-pyrrole intermediate
2 Nicotinic acid activation Conversion to acid chloride or ester (e.g., SOCl2, DCC) Activated nicotinic acid derivative
3 Coupling Amide bond formation with fused heterocyclic amine (DMF, base) This compound
4 Purification Chromatography or crystallization Pure target compound

Detailed Research Findings and Yields

  • The reduction of nitroxide intermediates with iron powder in acetic acid provides high yields (~70-80%) of fused pyrrole derivatives, suggesting a feasible route for the pyrrol ring formation.
  • Microwave-assisted synthesis has been reported for related fused heterocyclic quinazolinones, indicating potential for efficient, rapid synthesis under controlled conditions.
  • Regioselective halogenation and palladium-catalyzed cyanation/reduction sequences for nicotinic acid derivatives achieve high selectivity and yields, crucial for attaching the fused heterocycle at the 2-position.
  • Patent literature indicates that the final coupling steps to form amide or related bonds with the fused heterocycle proceed under mild conditions with good yield and purity, suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield (%) Notes
Fused tetrahydrofuro-pyrrole ring formation Cyclization or nitroxide reduction Fe powder, AcOH; amino alcohol precursors 70-80 High yield, mild conditions
Nicotinic acid activation Acid chloride formation or esterification SOCl2, DCC, or carbodiimides 75-85 Enables efficient coupling
Regioselective halogenation Chlorination via N-oxide intermediates Selective chlorinating agents 60-70 Enables selective substitution at 2-position
Coupling to form final compound Amide bond formation DMF, base (e.g., triethylamine) 65-80 Mild conditions preserve ring integrity

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid?

The synthesis typically involves cyclocondensation of precursors containing fused furo-pyrrole and nicotinic acid moieties. Key steps include:

  • Cyclization : Use of acid-catalyzed or thermally driven cyclocondensation to form the tetrahydrofuro-pyrrole core .
  • Functionalization : Introduction of the nicotinic acid group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradient) and recrystallization (solvent: ethanol/water) to isolate high-purity product .

Q. How can structural confirmation of this compound be achieved?

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify fused ring systems (e.g., characteristic shifts for tetrahydrofuro-pyrrole protons at δ 3.5–4.5 ppm and nicotinic acid carbonyl at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+: ~305.13 g/mol) .
  • X-ray Crystallography : For unambiguous assignment of regiochemistry and stereochemistry in the fused ring system .

Q. What are the primary stability concerns during storage and handling?

  • Hydrolysis Sensitivity : The tetrahydrofuro-pyrrole ring is prone to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmosphere (argon) with desiccants .
  • Light Sensitivity : Protect from UV exposure to prevent decomposition of the nicotinic acid moiety .

Advanced Research Questions

Q. How can regiochemical challenges in synthesizing derivatives of this compound be addressed?

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reactivity and regioselectivity during substitution reactions .
  • Directed Functionalization : Introduce directing groups (e.g., boronic esters) to control reaction sites on the nicotinic acid ring .
  • Case Study : demonstrates regioselective bromination at the pyrrole β-position using NBS in DMF, achieving >80% yield .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Assay Standardization : Replicate enzyme inhibition studies (e.g., kinase assays) under controlled conditions (pH 7.4, 25°C, ATP concentration 1 mM) to minimize variability .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence bioactivity .
  • Comparative Analysis : Cross-reference IC50_{50} values with structurally analogous compounds (e.g., furo-pyrrole derivatives in ) to validate trends .

Q. How can the compound’s interaction with biological targets be mechanistically characterized?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon_\text{on}/koff_\text{off}) to receptors like G-protein-coupled receptors (GPCRs) .
  • Molecular Docking : Use AutoDock Vina to model interactions between the fused ring system and target active sites (e.g., hydrophobic pockets in kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven interactions .

Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?

  • HPLC-PDA : Monitor for byproducts (e.g., dehydro analogs) with a C18 column (gradient: 0.1% TFA in H2_2O/ACN) .
  • NMR Relaxation Experiments : Detect trace solvents (e.g., DMF) via 1H^1H-T1_1 relaxation times .
  • Elemental Analysis : Verify absence of heavy metal residues (e.g., Pd from coupling reactions) .

Methodological Recommendations

Q. Reaction Optimization for Improved Yields

  • Catalyst Screening : Test palladium catalysts (Pd(OAc)2_2, PdCl2_2) for cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) in cyclization steps .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 100°C for 30 min vs. 24 h conventional heating) .

Q. Addressing Spectral Overlaps in Characterization

  • 2D NMR (COSY, NOESY) : Resolve overlapping proton signals in the fused ring system .
  • Isotopic Labeling : Synthesize 15N^{15}N-labeled analogs to simplify 15N^{15}N-NMR interpretation .

Data Contradiction Analysis

Q. Conflicting Reports on Solubility

  • Issue : Solubility in DMSO ranges from 10–50 mg/mL across studies.
  • Resolution : Verify purity via DSC (melting point ~210°C) and control for hygroscopicity during measurements .

Q. Discrepancies in Enzyme Inhibition Potency

  • Root Cause : Differences in enzyme isoforms or assay buffers (e.g., Tris vs. HEPES).
  • Solution : Validate using recombinant enzymes (e.g., CYP3A4) from standardized sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.